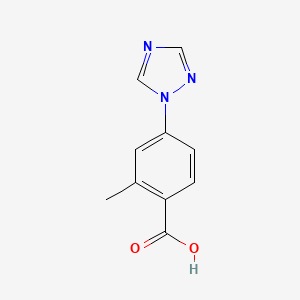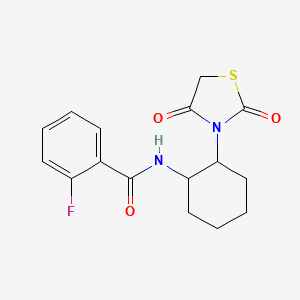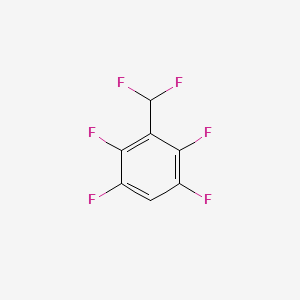
3-(Difluoromethyl)-1,2,4,5-tetrafluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoromethyl)-1,2,4,5-tetrafluorobenzene is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is also known as DFM, and it is a fluorinated aromatic compound that contains four fluorine atoms and one difluoromethyl group. The synthesis of DFM is of great interest due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
作用机制
The mechanism of action of DFM is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. DFM has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately, cell death. DFM has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
DFM has been found to have several biochemical and physiological effects. In vitro studies have shown that DFM can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi. In vivo studies have shown that DFM can inhibit the growth of tumors in animal models, and it has also been shown to have anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using DFM in lab experiments is its unique fluorinated structure, which can impart unique properties to the compounds synthesized from it. DFM is also relatively easy to synthesize, making it a readily available reagent for organic synthesis. However, one limitation of using DFM in lab experiments is its low yield, which can make it expensive to use in large-scale synthesis.
未来方向
There are several future directions for the study of DFM. One direction is the development of new synthetic methods for the production of DFM with higher yields. Another direction is the exploration of the potential applications of DFM in the development of new drugs and materials. Additionally, further studies are needed to fully understand the mechanism of action of DFM and its effects on biological systems.
合成方法
The synthesis of DFM can be achieved through several methods, including the direct fluorination of benzene, the reaction of benzene with trifluoromethyl iodide, and the reaction of benzene with difluorocarbene. The direct fluorination of benzene is the most commonly used method for the synthesis of DFM. This method involves the reaction of benzene with fluorine gas in the presence of a catalyst, such as iron or cobalt. The reaction takes place at high temperatures and pressures, and the yield of DFM is typically low.
科学研究应用
DFM has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, DFM has been found to have potent antitumor activity against several cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. In material science, DFM has been used as a building block for the synthesis of novel fluorinated polymers with unique properties. In organic synthesis, DFM has been used as a reagent for the synthesis of various organic compounds.
属性
IUPAC Name |
3-(difluoromethyl)-1,2,4,5-tetrafluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F6/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCZXVUFKPNTBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)C(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-1,2,4,5-tetrafluorobenzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

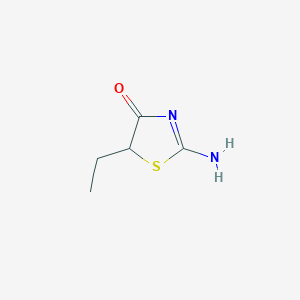
![2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B2558720.png)

![[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2558723.png)
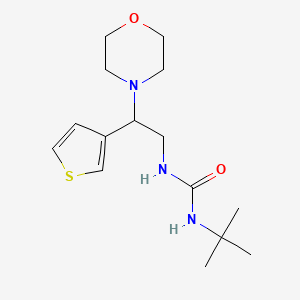

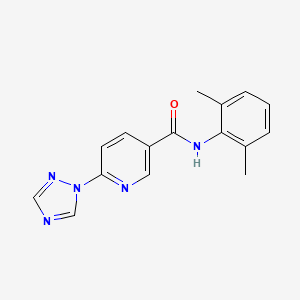
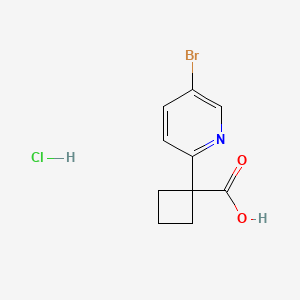
![2-Chloro-N-[2-hydroxy-3-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]propyl]propanamide](/img/structure/B2558732.png)
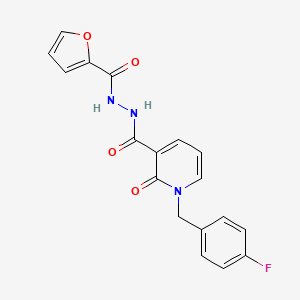
![2-[(E)-[(2-chlorophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile](/img/structure/B2558735.png)
![Isoquinolin-1-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2558736.png)
